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molecular formula C14H22O B565585 4-Octylphenol-d4 CAS No. 1246815-03-1

4-Octylphenol-d4

Cat. No. B565585
M. Wt: 210.353
InChI Key: NTDQQZYCCIDJRK-IRYCTXJYSA-N
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Patent
US04461916

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1C=C)=[CH2:2].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(CC(C)(C)C)=C.C1(O)C=CC=CC=1.CC(CC(C)(C)C)=C>O>[CH2:2]([C:14]1[CH:15]=[CH:16][C:11]([OH:17])=[CH:12][CH:13]=1)[CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
282 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
168 g
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Five
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O.CC(=C)CC(C)(C)C
Step Six
Name
Quantity
9 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is performed discontinuously in a stirred flask
CUSTOM
Type
CUSTOM
Details
equipped with contact thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After a reaction period of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the crude product is separated from the catalyst by filtration
DISTILLATION
Type
DISTILLATION
Details
worked up by distillation in a manner

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04461916

Procedure details

The reaction is performed discontinuously in a stirred flask equipped with contact thermometer and reflux condenser, under the conditions indicated in Table 1. The flask is charged with 90 g of a sulfonated polystyrene ion exchange resin in the H-form, crosslinked with divinylbenzene to an extent of 8% by weight and having an activity of 4.6 meg/g catalyst, and 282 g of phenol and 168 g of diisobutene (molar ratio phenol: diisobutene=2:1) and 9 g of water (2% by weight, based on the mixture of phenol-diisobutene) is added thereto. After a reaction period of 15 minutes, the crude product is separated from the catalyst by filtration and worked up by distillation in a manner known per se without any pretreatment, thus obtaining a p-octyl phenol having a very high degree of purity (setting point 80.2° C.).
[Compound]
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
9 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1C=C)=[CH2:2].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(CC(C)(C)C)=C.C1(O)C=CC=CC=1.CC(CC(C)(C)C)=C>O>[CH2:2]([C:14]1[CH:15]=[CH:16][C:11]([OH:17])=[CH:12][CH:13]=1)[CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
sulfonated polystyrene
Quantity
90 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
282 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
168 g
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Five
Name
phenol diisobutene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O.CC(=C)CC(C)(C)C
Step Six
Name
Quantity
9 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is performed discontinuously in a stirred flask
CUSTOM
Type
CUSTOM
Details
equipped with contact thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After a reaction period of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the crude product is separated from the catalyst by filtration
DISTILLATION
Type
DISTILLATION
Details
worked up by distillation in a manner

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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